Methostenol
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Overview
Description
Methostenol is a cholestanoid.
Scientific Research Applications
Structure and Distribution in Tissues
Methostenol, identified as 4α-methyl-Δ7-cholesten-3β-ol, has been studied for its structure and distribution in various rat tissues. Research shows its presence in rat feces, skin, and small intestines, with percentages ranging from 1-10% of total sterols. The biogenetic role of this compound has also been a subject of discussion (Neiderhiser & Wells, 1959).
Cholesterol Precursor Sterols in Human Bile and Gallstones
Another study analyzed the sterol compositions in human bile and gallstones, where this compound, among other sterols, was identified. The study found that cholesterol composed approximately 97% of these sterols, with this compound being one of the minor components. The research highlights differences in the sterol patterns between bile and gallstones and discusses the possibility of different hepatic origins for soluble and poorly soluble bile sterols (Miettinen, Kesäniemi, Järvinen, & Hästbacka, 1986).
Properties
Molecular Formula |
C28H48O |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,10S,13R)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19?,20-,22?,23?,24?,25?,26-,27+,28-/m0/s1 |
InChI Key |
LMYZQUNLYGJIHI-CEYCLBAKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2(C1CC=C3C2CC[C@]4(C3CCC4C(C)CCCC(C)C)C)C)O |
SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Synonyms |
4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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